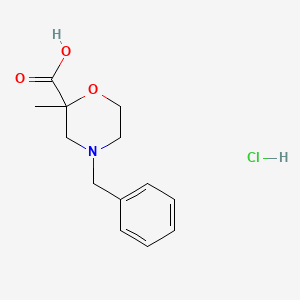

4-Benzyl-2-methyl-morpholine-2-carboxylic acidhydrochloride

CAS No.: 1361112-36-8

Cat. No.: VC2713397

Molecular Formula: C13H18ClNO3

Molecular Weight: 271.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361112-36-8 |

|---|---|

| Molecular Formula | C13H18ClNO3 |

| Molecular Weight | 271.74 g/mol |

| IUPAC Name | 4-benzyl-2-methylmorpholine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H17NO3.ClH/c1-13(12(15)16)10-14(7-8-17-13)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3,(H,15,16);1H |

| Standard InChI Key | OGSQKWXQUXCUDN-UHFFFAOYSA-N |

| SMILES | CC1(CN(CCO1)CC2=CC=CC=C2)C(=O)O.Cl |

| Canonical SMILES | CC1(CN(CCO1)CC2=CC=CC=C2)C(=O)O.Cl |

Introduction

Chemical Identity and Basic Characteristics

4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride is a substituted morpholine derivative containing a benzyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid functional group, formulated as a hydrochloride salt. This compound features a morpholine ring structure with specific substituents that confer unique chemical and potentially pharmacological properties.

Chemical Identifiers

The compound's key identifiers and chemical descriptors are summarized in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 1361112-36-8 |

| Molecular Formula | C13H18ClNO3 |

| Molecular Weight | 271.74 g/mol |

| IUPAC Name | 4-benzyl-2-methylmorpholine-2-carboxylic acid;hydrochloride |

| SMILES | CC1(CN(CCO1)Cc1ccccc1)C(O)=O.Cl |

| Standard InChI | InChI=1S/C13H17NO3.ClH/c1-13(12(15)16)10-14(7-8-17-13)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3,(H,15,16);1H |

Table 1: Chemical identifiers of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride

Structural Characteristics

Core Structure

The compound contains a morpholine heterocycle, which is a six-membered ring containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. The distinctive structural features include:

-

A benzyl group attached to the nitrogen atom at position 4

-

A methyl group at position 2

-

A carboxylic acid functional group also at position 2

-

Hydrochloride salt form enhancing water solubility

The spatial arrangement of these groups contributes to the compound's potential for interactions with biological systems and its chemical reactivity patterns.

Structural Isomers

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride typically involves multi-step chemical reactions starting from commercially available precursors. The process requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product.

A general synthetic route might include:

-

Formation of the morpholine ring structure

-

Introduction of the benzyl group at the nitrogen position

-

Methylation and carboxylation at position 2

-

Conversion to the hydrochloride salt

The synthesis typically employs standard organic chemistry techniques and may involve protection/deprotection strategies for the functional groups present.

Analytical Monitoring

During synthesis, the reaction progress and product characterization are typically monitored using:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

High-Performance Liquid Chromatography (HPLC)

-

Mass spectrometry

Applications in Research

Medicinal Chemistry Applications

Morpholine derivatives like 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride are of particular interest in medicinal chemistry and pharmacology. The compound may serve several functions:

-

Building block for the synthesis of more complex bioactive molecules

-

Scaffold for the development of novel pharmaceutical agents

Analytical Methods for Characterization

Spectroscopic Analysis

The structural characterization of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride typically employs various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the benzyl protons (aromatic region), methyl protons (singlet), and morpholine ring protons

-

¹³C NMR would confirm the presence of the carboxylic acid carbon and quaternary carbon at position 2

-

-

Infrared (IR) Spectroscopy:

-

Would show characteristic absorption bands for the carboxylic acid group (C=O stretch), O-H stretch, and C-N bonds

-

-

Mass Spectrometry:

-

Would provide molecular weight confirmation and fragmentation pattern analysis

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and related techniques are commonly used to assess the purity of the compound and to monitor reactions during its synthesis.

Comparable Compounds and Structure-Activity Relationships

Related morpholine derivatives have shown various biological activities. For instance:

-

Morpholine-containing compounds have been utilized in the development of enzyme inhibitors

-

The closely related compound 4-Methylmorpholine-2-carboxylic acid hydrochloride (CAS: 841274-05-3) has been documented in research applications

-

Various morpholine-2-carboxylic acid derivatives have been employed as building blocks in pharmaceutical synthesis

The presence of the benzyl group at position 4 in 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride likely influences its lipophilicity and potential binding interactions with biological targets compared to other morpholine derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume